molecular formula C11H12BrF2N5OS2 B10960006 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B10960006
M. Wt: 412.3 g/mol
InChI Key: GCZSUPZCRJCCDP-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, as well as a thiadiazole ring substituted with an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination and introduction of the difluoromethyl group.

    Formation of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide with a suitable carbonyl compound.

    Coupling of the two rings: The final step involves the coupling of the pyrazole and thiadiazole rings through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction can yield sulfoxides, sulfones, or thiols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.

    Agrochemicals: It can be investigated for its potential as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: This compound shares the bromine and trifluoromethyl groups but lacks the pyrazole and thiadiazole rings.

    2,5-Dibromo-(trifluoromethyl)benzene: Similar in having bromine and trifluoromethyl groups but differs in the overall structure.

Uniqueness

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of a pyrazole ring with a thiadiazole ring, along with the presence of bromine, difluoromethyl, and ethylsulfanyl groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H12BrF2N5OS2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H12BrF2N5OS2/c1-3-21-11-17-16-10(22-11)15-6(20)4-19-5(2)7(12)8(18-19)9(13)14/h9H,3-4H2,1-2H3,(H,15,16,20)

InChI Key

GCZSUPZCRJCCDP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C(=C(C(=N2)C(F)F)Br)C

Origin of Product

United States

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